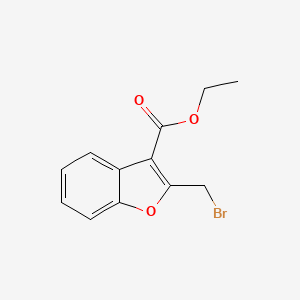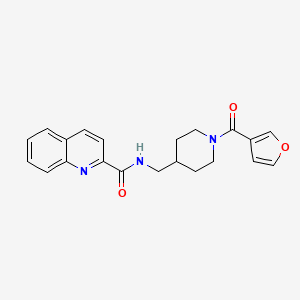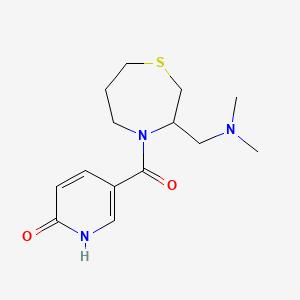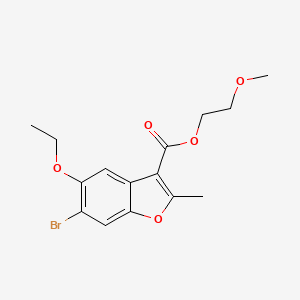
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C25H32N4O2S2 and its molecular weight is 484.68. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Molecular Probes
Sulfonamide derivatives have been developed as new fluorescent solvatochromic dyes, demonstrating strong solvent-dependent fluorescence correlated with solvent polarity. These compounds, with a "push-pull" electron transfer system, are used as ultrasensitive fluorescent molecular probes to study various biological events and processes due to their long emission wavelength, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).
Heterocyclic Compound Synthesis
The reactivity of sulfonamide derivatives in synthesizing novel heterocyclic compounds has been explored, with findings suggesting their utility in creating diverse compounds with potential biological activities. These derivatives are involved in reactions forming 2H-1,2-thiazete 1,1-dioxides and other S,N-heterocycles, highlighting their versatility in chemical synthesis and potential for generating compounds with antibacterial properties (Tornus et al., 1995).
Sulfonamide Metal Complexes
Sulfonamide-derived ligands have been synthesized and characterized, with their transition metal complexes studied for their antibacterial, antifungal, and cytotoxic activity. These complexes, showing moderate to significant biological activity, underscore the potential of sulfonamide derivatives in developing new therapeutic agents (Chohan & Shad, 2011).
Antiproliferative Agents
A series of sulfonamide derivatives have been synthesized and evaluated for their in-vitro antiproliferative activity against various cancer cell lines. These studies suggest that certain sulfonamide compounds could act as potent antiproliferative agents, with some showing significant activity compared to standard treatments. This application highlights the potential of sulfonamide derivatives in cancer research and therapy (Pawar et al., 2018).
Antimicrobial Agents
Novel sulfonamide derivatives have been synthesized and tested for their antimicrobial activity, indicating their potential as antibacterial agents. The synthesis of these compounds and their evaluation against various bacterial and fungal strains suggest a promising avenue for developing new antimicrobial therapies (Azab et al., 2013).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S2/c1-20-9-14-25(32-20)33(30,31)26-19-24(21-10-12-22(13-11-21)27(2)3)29-17-15-28(16-18-29)23-7-5-4-6-8-23/h4-14,24,26H,15-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKSWFSVIOHMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-5-methylthiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2617638.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2617639.png)

![8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617643.png)
![N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2617644.png)

![N-isobutyl-3-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B2617646.png)



![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate](/img/structure/B2617654.png)


